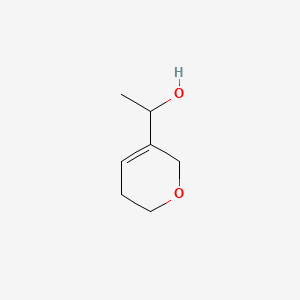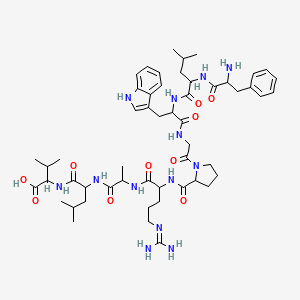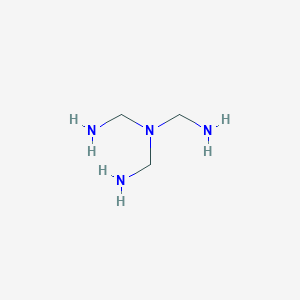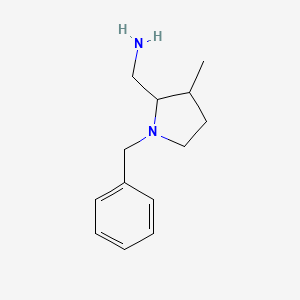
4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, an iodophenyl group, and a methyloxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of 2-iodo-3-methylbenzaldehyde with chloroacetic acid in the presence of a base, followed by further functionalization to introduce the chloromethyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the iodine or chloromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation products: Higher oxidation state derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different nucleophiles replacing the iodine or chloromethyl groups.
科学的研究の応用
Chemistry: In chemistry, 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as precursors for drugs targeting specific diseases or conditions.
Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
4-(Chloromethyl)benzoic acid
4-(Chloromethyl)benzoyl chloride
1-Chloro-4-(chloromethyl)benzene
Uniqueness: 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole stands out due to its combination of functional groups and structural complexity
特性
分子式 |
C11H9ClINO |
|---|---|
分子量 |
333.55 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(3-iodophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9ClINO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |
InChIキー |
ZVAUZVDXONMWLU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)I)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
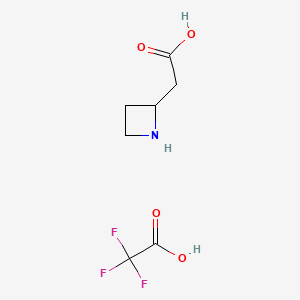
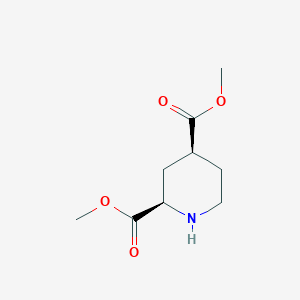
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
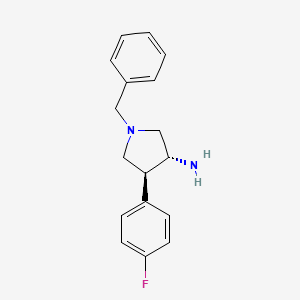

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
